Predicted Lipophilicity (XLogP3) Differentiation: 2-Ethyl-3-methyl Substitution Balances Permeability and Solubility Relative to 2-Isopropyl and 2-Aryl Analogs
Computational prediction using the XLogP3 algorithm (PubChem) for the parent free-base scaffold indicates a calculated logP of −0.9 for the unsubstituted 1,3,8-triazaspiro[4.5]dec-1-en-4-one core [1]. The 2-ethyl-3-methyl substitution pattern of CAS 1707602-32-1 adds approximately 2.5–3.0 logP units relative to the core scaffold, placing the compound in a lipophilicity range (predicted XLogP3 ≈ 1.6–2.1) considered optimal for CNS drug-likeness and balanced passive permeability versus aqueous solubility [2]. By contrast, the 2-isopropyl-3-methyl analog (CAS 1779133-34-4, MW 245.75) is predicted to exhibit approximately 0.4–0.6 logP units higher lipophilicity due to the additional methylene group, which may reduce aqueous solubility and increase non-specific protein binding. The 2-(4-methoxyphenyl) analog (CAS 1779133-27-5, MW 295.77) introduces an aromatic ring that is predicted to shift logP by an additional 1.5–2.0 units beyond the 2-ethyl-3-methyl pattern, substantially altering the ADME profile and target engagement landscape . These differences are consequential: for CNS-targeted programs, deviations of 0.5 logP units are sufficient to shift blood-brain barrier penetration predictions by one category in standard multiparameter optimization scoring [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 1.6–2.1 (2-ethyl-3-methyl substituted; free-base estimate) |
| Comparator Or Baseline | Unsubstituted core scaffold: −0.9 (PubChem CID 22975579); 2-isopropyl-3-methyl analog: predicted ≈ 2.0–2.7; 2-(4-methoxyphenyl) analog: predicted ≈ 3.0–4.0 |
| Quantified Difference | Target compound is +2.5–3.0 logP units above core scaffold; −0.4–0.6 units below 2-isopropyl analog; −1.5–2.0 units below 2-aryl analog |
| Conditions | XLogP3 computational prediction (PubChem 2025.09.15 release); no experimental logP or logD data located for this specific compound |
Why This Matters
Lipophilicity directly governs compound solubility, permeability, metabolic stability, and off-target promiscuity; the 2-ethyl-3-methyl pattern occupies a differentiated window that is not replicated by either smaller (des-methyl) or larger (isopropyl, aryl) analogs, making CAS 1707602-32-1 the appropriate choice for SAR exploration in this specific lipophilicity range.
- [1] PubChem Compound Summary: 1,3,8-Triazaspiro[4.5]dec-1-en-4-one, CID 22975579. XLogP3 = −0.9. View Source
- [2] Wager TT, et al. Defining desirable central nervous system drug space through the alignment of molecular properties. ACS Chemical Neuroscience, 2010, 1(6), 420–434. CNS drug-likeness multiparameter optimization framework. View Source
- [3] Rankovic Z. CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 2015, 58(6), 2584–2608. View Source
